Cas no 1058500-63-2 (6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one)
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- 6-(4-fluorophenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one
- 6-(4-fluorophenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
- AKOS024501395
- 1058500-63-2
- F5228-0742
-
- Inchi: 1S/C16H16FN3O2/c17-13-5-3-12(4-6-13)14-9-15(21)20(11-18-14)10-16(22)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2
- InChI Key: LCLFVMVMLMXXGC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC(N(C=N1)CC(N1CCCC1)=O)=O
Computed Properties
- Exact Mass: 301.12265492g/mol
- Monoisotopic Mass: 301.12265492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 53Ų
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5228-0742-2μmol |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-5μmol |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-10μmol |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-20μmol |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 90%+ | 20μl |
$79.0 | 2023-05-21 | |
| Life Chemicals | F5228-0742-1mg |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-2mg |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-3mg |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-4mg |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-5mg |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0742-10mg |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
1058500-63-2 | 10mg |
$79.0 | 2023-09-10 |
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Introduction to 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS No. 1058500-63-2)
6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, identified by its CAS number 1058500-63-2, belongs to the dihydropyrimidine class of heterocyclic structures, which have been extensively studied for their potential pharmacological properties. The presence of a 4-fluorophenyl group and a pyrrolidin-1-yl moiety in its molecular framework suggests unique interactions with biological targets, making it a promising candidate for further investigation.
The structural features of this compound contribute to its versatility in drug design. The dihydropyrimidin-4-one core is a well-known scaffold in medicinal chemistry, often employed in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds. The introduction of a fluoro substituent at the para position of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug development. Additionally, the pyrrolidinyl ethyl side chain introduces hydrogen bonding potential and spatial constraints that can modulate binding affinity to biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the fluorophenyl ring can engage in π-stacking interactions with aromatic residues in protein targets, while the pyrrolidinyl ethyl group can form hydrogen bonds with polar pockets. These interactions are crucial for achieving high selectivity and efficacy. For instance, computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases involved in cancer pathways.
In vitro assays have been conducted to evaluate the biological activity of 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, revealing promising results. Preliminary data suggest that it demonstrates moderate inhibitory effects on specific enzymatic targets at submicromolar concentrations. These findings are particularly intriguing given the growing demand for selective kinase inhibitors in oncology research. The compound's ability to disrupt aberrant signaling pathways without significant off-target effects makes it an attractive lead for further optimization.
The synthesis of this compound involves multi-step organic reactions, including condensation reactions to form the dihydropyrimidine core, followed by functional group modifications to introduce the fluorophenyl and pyrrolidinyl ethyl substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The optimization of synthetic routes is essential for scalable production, ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.
The role of fluorine atoms in pharmaceuticals cannot be overstated. The presence of a fluorine substituent at the 4-position of the phenyl ring not only enhances metabolic stability but also influences electronic properties, thereby modulating receptor binding affinity. This phenomenon is well-documented in literature and has been leveraged in the development of numerous successful drugs. In the case of 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, the strategic placement of fluorine is expected to contribute to its pharmacokinetic profile and therapeutic potential.
Current research trends indicate that dihydropyrimidine derivatives continue to be a rich area for drug discovery. Novel synthetic methodologies are being developed to streamline access to complex derivatives like this one, enabling faster screening pipelines for identifying lead compounds. Additionally, advances in biocatalysis and flow chemistry offer promising avenues for scalable production under mild conditions. These innovations are likely to accelerate the development process for compounds such as 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, bringing them closer to clinical application.
The integration of machine learning and artificial intelligence into drug discovery has opened new frontiers for predicting molecular properties and optimizing lead compounds. Predictive models can identify key structural features that enhance binding affinity or selectivity, guiding medicinal chemists toward more effective candidates. In this context, 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one serves as an excellent example of how computational tools can accelerate discovery by providing insights into its potential biological activity.
Future directions for research on this compound include exploring its mechanism of action and potential therapeutic applications. Preclinical studies are planned to evaluate its efficacy in animal models and assess its safety profile before human trials commence. Collaborations between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-y l)ethyl]-3,4-dihydrop yrimidin - 4 - one (CAS No . 1058500 - 63 - 2) represents a significant advancement in pharmaceutical chemistry due to its well-designed molecular framework and promising biological activity . Its unique structural features make it a valuable candidate for further exploration , with potential applications across multiple therapeutic areas . As research continues , this compound is poised to contribute significantly to next-generation drug development efforts .
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